2-amino-4-oxo-1H-quinazoline-6-carbaldehyde
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Overview
Description
The compound identified as “2-amino-4-oxo-1H-quinazoline-6-carbaldehyde” is a chemical entity with specific properties and applications. This compound is utilized in various scientific fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-oxo-1H-quinazoline-6-carbaldehyde involves multiple steps, including the selection of appropriate starting materials and reaction conditions. The synthetic route typically includes:
Selection of Precursors: The initial step involves choosing suitable precursors that can undergo chemical transformations to form the desired compound.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as chromatography or recrystallization to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors to carry out the chemical reactions on a bigger scale.
Automation: Implementing automated systems to monitor and control reaction conditions, ensuring consistency and efficiency.
Quality Control: Rigorous quality control measures are in place to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-oxo-1H-quinazoline-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions involve the gain of electrons, resulting in reduced forms of the compound.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon are often employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-amino-4-oxo-1H-quinazoline-6-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes.
Medicine: Research into its potential therapeutic applications is ongoing, exploring its efficacy in treating certain medical conditions.
Industry: In industrial applications, this compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-amino-4-oxo-1H-quinazoline-6-carbaldehyde exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to elicit a response.
Pathways: It influences various biochemical pathways, leading to changes in cellular functions and processes.
Properties
IUPAC Name |
2-amino-4-oxo-1H-quinazoline-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-11-7-2-1-5(4-13)3-6(7)8(14)12-9/h1-4H,(H3,10,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXXGDNXGWPKQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C(=O)N=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C=O)C(=O)N=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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